Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate
Description
Properties
Molecular Formula |
C16H17N3O5 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
ethyl 2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C16H17N3O5/c1-2-23-14(20)10-19-9-8-13(17-15(19)21)18-16(22)24-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18,21,22) |
InChI Key |
LENGERUNJBMNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step procedures starting from pyrimidine derivatives. The key steps include:
- Formation of the 2-oxopyrimidin-1(2H)-yl core.
- Introduction of the amino group at the 4-position, protected by the carbobenzyloxy (Cbz) group to prevent side reactions during subsequent steps.
- Alkylation or esterification at the 1-position with ethyl acetate or ethyl bromoacetate derivatives to install the ethyl acetate moiety.
This approach ensures selective functionalization while maintaining the integrity of sensitive groups.
Reported Synthetic Routes
While direct literature detailing the synthesis of this compound is limited, related compounds and patent disclosures provide insight into plausible methods:
Carbobenzyloxy (Cbz) Protection : The amino group on the pyrimidine ring is protected using benzyl chloroformate (Cbz-Cl) under basic conditions, typically employing a base such as triethylamine in an organic solvent like dichloromethane. This step is crucial to prevent undesired reactions during esterification.
Esterification Step : The ethyl acetate moiety is introduced via nucleophilic substitution by reacting the pyrimidinyl nitrogen with ethyl bromoacetate or ethyl chloroacetate under basic or phase-transfer catalysis conditions. This reaction is usually conducted under anhydrous conditions to avoid hydrolysis.
Purification : The product is purified by standard chromatographic techniques such as silica gel column chromatography, using mixtures of ethyl acetate and hexanes as eluents to achieve high purity.
Example Synthetic Procedure (Hypothetical Based on Related Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting pyrimidine derivative with free amino group + Benzyl chloroformate (Cbz-Cl), triethylamine, dichloromethane, 0°C to room temperature | Protection of amino group to form Cbz-amino pyrimidine |
| 2 | Cbz-protected pyrimidine + Ethyl bromoacetate, potassium carbonate, DMF, 50-70°C, 12-24 h | N-alkylation at pyrimidin-1-yl position to form this compound |
| 3 | Purification by silica gel chromatography | Isolation of pure product |
This sequence aligns with standard synthetic organic chemistry practices for similar heterocyclic compounds.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C16H17N3O5 |
| Molecular Weight | 331.32 g/mol |
| Protecting Group | Carbobenzyloxy (Cbz) |
| Starting Material | 4-amino-2-oxopyrimidine derivatives |
| Alkylating Agent | Ethyl bromoacetate or ethyl chloroacetate |
| Solvents | Dichloromethane (for protection), DMF or acetonitrile (for alkylation) |
| Base | Triethylamine (for Cbz protection), potassium carbonate (for alkylation) |
| Temperature Range | 0°C to room temperature (protection), 50-70°C (alkylation) |
| Reaction Time | 1-3 hours (protection), 12-24 hours (alkylation) |
| Purification | Silica gel chromatography |
Chemical Reactions Analysis
MFCD34789627 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
MFCD34789627 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, MFCD34789627 is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, the compound is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD34789627 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate
- Molecular Formula : C₉H₁₃N₃O₄
- Key Features: Position 4: Unprotected amino group. Position 5: Hydroxymethyl substituent.
- Applications: Serves as a precursor for modified nucleosides or antiviral agents. The hydroxymethyl group enhances solubility, while the unprotected amino group allows direct conjugation without deprotection steps .
- Contrast : Unlike the target compound, the absence of a Cbz group limits its stability in acidic or oxidative environments but simplifies downstream functionalization.
Ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate
- Molecular Formula : C₁₅H₁₄N₄O₃S
- Key Features: Position 2: Benzothiazolylamino group. Position 6: Oxo group.
- Contrast : The benzothiazole substituent introduces aromaticity and planar rigidity, contrasting with the Cbz group’s steric bulk and orthogonal reactivity.
Allyl 2-(N-(2-(Fmoc-amino)ethyl)-2-(2-oxopyrimidin-1(2H)-yl)acetamido)acetate
- Key Features: Position 4: Fmoc-protected aminoethyl chain. Ester Group: Allyl instead of ethyl.
- Applications : Used in solid-phase peptide synthesis (SPPS) for temporary protection of amines. The allyl ester enables selective deprotection under mild conditions (e.g., Pd catalysis) .
- Contrast: The Fmoc group offers orthogonal deprotection (base-sensitive) compared to Cbz (acid-stable, hydrogenolysis-sensitive), making it preferable for stepwise peptide elongation.
Functional Group Modifications
Ethyl {3-[4-amino-5-(3-(cyclopropylsulfonamido)prop-1-yn-1-yl)-2-oxopyrimidin-1(2H)-yl]oxetan-3-yl}acetate
- Key Features :
- Position 5: Propargyl group with cyclopropyl sulfonamide.
- Oxetane ring: Enhances metabolic stability and solubility.
- Contrast : The oxetane and propargyl groups introduce steric and electronic effects absent in the target compound, significantly altering biological targeting.
Research Findings and Implications
- Biological Activity : Compounds with propargyl or oxetane groups () show enhanced target specificity due to rigidified conformations, whereas the Cbz group’s hydrophobicity may improve membrane permeability in drug delivery .
Biological Activity
Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
This compound can be synthesized through various chemical pathways involving the condensation of specific pyrimidine derivatives. The presence of the carbobenzyloxy (Cbz) group enhances the compound's stability and solubility, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail these activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibited |
| Staphylococcus aureus | Inhibited |
| Pseudomonas aeruginosa | Inhibited |
| Candida albicans | Inhibited |
These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial efficacy, making such compounds valuable in developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that this compound may function as an antagonist to antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. This antagonism can lead to increased apoptosis in malignant cells.
A study focusing on structure-activity relationships (SAR) revealed that modifications at specific positions on the pyrimidine ring could significantly enhance binding affinity to Bcl-2 proteins, thereby increasing cytotoxicity against cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A series of ethyl pyrimidine derivatives were synthesized and tested against various pathogens. The results indicated that compounds with similar structures to this compound exhibited good antimicrobial activity, particularly against Gram-positive bacteria .
- Anticancer Mechanism Investigation : In vitro studies demonstrated that the compound effectively induced apoptosis in Jurkat cells through the inhibition of Bcl-2 proteins. The most active analogs showed a greater than threefold increase in binding affinity compared to non-active controls .
Q & A
Q. What advanced techniques characterize hydrogen-bonding networks in co-crystals?
- Methodology : Perform high-resolution X-ray crystallography (synchrotron source, λ = 0.7–1.0 Å). Use SHELXL for anisotropic refinement of non-H atoms and assign hydrogen bonds (e.g., pyrimidinone N3–H⋯O=C interactions). Validate with Hirshfeld surface analysis (CrystalExplorer) .
Notes
- Avoid BenchChem/PubChem for structural data; prioritize crystallographic (SHELX-refined) or peer-reviewed spectroscopic data .
- For biological assays, include negative controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility .
- Computational models should be validated against experimental data (e.g., ΔGbinding vs. IC50 correlations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
